molecular formula C15H17ClN2O3 B5715383 N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide

N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide

Cat. No. B5715383
M. Wt: 308.76 g/mol
InChI Key: NBQWKMJGQYADHV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to modulate the activity of certain ion channels and receptors, leading to its potential use as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new anticancer drugs. In drug discovery, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been used as a scaffold for developing new compounds with improved pharmacological properties.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide exerts its effects by modulating the activity of certain ion channels and receptors, such as the GABA-A receptor and the TRPV1 ion channel. By binding to these targets, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can either enhance or inhibit their activity, leading to various physiological effects such as pain relief, sedation, and anticonvulsant activity.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to have various biochemical and physiological effects, such as inhibiting the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various effects on the nervous system such as improving cognitive function and memory. N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has also been shown to have anticonvulsant, analgesic, and sedative effects.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has several advantages for use in lab experiments, such as its high potency and selectivity for certain targets. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, such as developing new derivatives with improved pharmacological properties, studying its effects on other ion channels and receptors, and investigating its potential as a therapeutic agent for various neurological disorders and cancers. Additionally, further research is needed to fully understand the mechanisms underlying N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide's effects and to optimize its use in lab experiments.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can be synthesized using a multistep process that involves the reaction of 3-chloro-2-methylphenylamine with 4-(2,5-dioxo-1-pyrrolidinyl)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-10-11(16)4-2-5-12(10)17-13(19)6-3-9-18-14(20)7-8-15(18)21/h2,4-5H,3,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQWKMJGQYADHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide

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